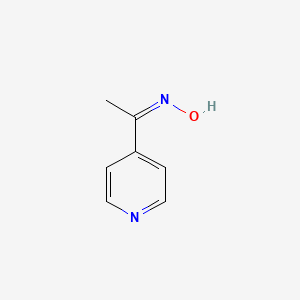

4-Acetylpyridine oxime

Beschreibung

Overview of Pyridine (B92270) Oximes in Contemporary Chemical Research

Pyridine oximes are a class of organic compounds that have garnered significant attention in modern chemical research due to their versatile applications. researchgate.net These compounds, characterized by a pyridine ring attached to an oxime group (>C=N-OH), are integral to various scientific fields, including medicinal chemistry, coordination chemistry, and materials science. researchgate.netrsc.org Their utility stems from the unique chemical properties imparted by the combination of the electron-rich pyridine moiety and the reactive oxime functional group. solubilityofthings.com

In medicinal chemistry, pyridine oximes are renowned for their role as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, making them crucial antidotes for nerve agent poisoning. rsc.orgnih.gov Beyond this critical application, they exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netrsc.org The ability of the pyridine ring to mimic biochemical systems like NAD+ and NADP+ suggests a potential for low toxicity, making them attractive scaffolds for drug development. ijnrd.org

In the realm of coordination chemistry, pyridine oximes and their deprotonated forms (oximates) are exceptional ligands for a wide array of metal ions. researchgate.netresearchgate.net They can act as chelating and bridging agents, facilitating the synthesis of polynuclear metal complexes, coordination polymers, and metal-organic frameworks (MOFs) with interesting magnetic and catalytic properties. rsc.orgresearchgate.net The structural diversity of these metal complexes has opened avenues for their use as catalysts and in the development of new materials. researchgate.netvulcanchem.com

Historical Context and Evolution of 4-Acetylpyridine (B144475) Oxime Studies

The study of oximes dates back to the 19th century, and they have since become fundamental in organic synthesis. numberanalytics.com The synthesis of 4-acetylpyridine oxime is a classic example of oxime formation, typically achieved through the reaction of 4-acetylpyridine with hydroxylamine (B1172632) hydrochloride. researchgate.nettandfonline.com Early studies focused on the fundamental synthesis and characterization of this compound. orgsyn.orgorgsyn.org

A standard synthetic procedure involves reacting 4-acetylpyridine with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521). tandfonline.comorgsyn.org This reaction is often performed at low temperatures (0–5°C) to optimize the yield and control the formation of isomers. tandfonline.comorgsyn.org The initial product is often a mixture of E and Z isomers, which can be separated by recrystallization to obtain the pure E-isomer. orgsyn.orgorgsyn.org

Over time, research on this compound has evolved from basic synthesis to exploring its diverse chemical reactivity and applications. It is now recognized as a valuable precursor for synthesizing other organic compounds and as a ligand in coordination chemistry. smolecule.com Studies have delved into its ability to form stable complexes with various metal ions, including iron, copper, and cobalt, which have potential applications in catalysis and materials science. smolecule.com Furthermore, its derivatives have been investigated for a range of biological activities. researchgate.net

Significance of the Oxime Functionality in Pyridine Derivatives

The oxime functional group (C=N-OH) is pivotal to the chemical reactivity and utility of pyridine derivatives like this compound. rsc.org This group imparts several key characteristics:

Nucleophilicity: The oxygen atom of the oxime group is a potent nucleophile, especially upon deprotonation. This property is central to its ability to reactivate organophosphate-inhibited acetylcholinesterase. researchgate.net

Ligand Capabilities: The oxime group, often in its deprotonated oximato form, is an excellent ligand for metal ions. It can coordinate to metals through both the nitrogen and oxygen atoms, acting as a chelating or bridging ligand. This versatility allows for the construction of complex coordination compounds with diverse structures and properties. researchgate.netrsc.org

Precursor for Synthesis: The oxime group is a versatile functional group that can be easily converted into other functionalities such as amines, nitriles, and nitro compounds. nih.govnumberanalytics.com This makes oximes valuable intermediates in organic synthesis. numberanalytics.com For instance, oximes can be used to generate iminyl radicals, which are precursors to various nitrogen-containing heterocyclic compounds. rsc.org

Isomerism: Oximes can exist as E and Z stereoisomers due to the restricted rotation around the C=N double bond. nih.gov These isomers can have different physical properties and biological activities, and their selective synthesis or separation is an important aspect of their chemistry. nih.gov

Research Gaps and Future Directions for this compound

Despite the progress in understanding this compound, several research gaps and potential future directions remain. vulcanchem.com

Current Research Gaps:

Comprehensive Mechanistic Studies: While the synthesis and basic reactions of this compound are well-established, detailed mechanistic studies of its various transformations, particularly in metal-mediated reactions, are still needed. bohrium.com

Exploration of Isomer-Specific Properties: The distinct properties and activities of the E and Z isomers of this compound and its derivatives are not fully explored. A more systematic investigation into the synthesis and biological evaluation of individual isomers could lead to the discovery of more potent and selective compounds.

Full Potential in Materials Science: The application of this compound-based metal complexes in materials science is an area that warrants further exploration. Investigating their potential in areas like catalysis, sensors, and magnetic materials could yield novel functional materials. vulcanchem.comsmolecule.com

Future Directions:

Development of Novel Catalysts: The catalytic activity of metal complexes derived from this compound is a promising area for future research. acs.org Designing and synthesizing new complexes with tailored electronic and steric properties could lead to highly efficient and selective catalysts for various organic transformations.

Asymmetric Synthesis: The development of methods for the asymmetric reduction of 4-acetylpyridine to produce chiral alcohols is an area of interest. beilstein-journals.org Future work could focus on developing more efficient chiral catalysts or electrochemical methods to achieve higher enantioselectivity.

Advanced Functional Materials: There is an opportunity to design and synthesize novel coordination polymers and metal-organic frameworks (MOFs) using this compound as a building block. These materials could have applications in gas storage, separation, and sensing.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWWTXSMXGPMI-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-99-6 | |

| Record name | Ethanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACETYLPYRIDINE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Classical and Contemporary Synthesis of 4-Acetylpyridine (B144475) Oxime

The synthesis of 4-acetylpyridine oxime is a fundamental transformation in organic chemistry, primarily involving the reaction of a ketone with hydroxylamine (B1172632). This process converts the carbonyl group of 4-acetylpyridine into an oxime functional group.

The most conventional and widely utilized method for synthesizing this compound is the condensation reaction between 4-acetylpyridine and hydroxylamine hydrochloride. This reaction is a classic example of oxime formation, where the nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the acetyl group. The mechanism proceeds through a two-step process: an initial nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the final oxime product.

A typical laboratory procedure involves dissolving hydroxylamine hydrochloride in water, followed by the addition of an aqueous sodium hydroxide (B78521) solution. orgsyn.org 4-Acetylpyridine is then added to this solution, leading to the rapid formation of a precipitate. orgsyn.org This method provides a straightforward route to the desired oxime.

Optimizing reaction conditions is crucial for maximizing the yield and controlling the stereoselectivity of the product. In a documented procedure, the reaction of 4-acetylpyridine with hydroxylamine hydrochloride in an aqueous sodium hydroxide solution is stirred at a controlled temperature of 0–5°C for 2 hours. orgsyn.org This process yields a precipitate, which, after collection and washing, results in a total yield of 81–88% for the mixed isomers of this compound. orgsyn.org The product obtained under these conditions is typically a mixture of geometric isomers. orgsyn.org

| Parameter | Condition | Outcome | Reference |

| Reactants | 4-Acetylpyridine, Hydroxylamine hydrochloride, Sodium hydroxide | This compound | orgsyn.org |

| Solvent | Water | - | orgsyn.org |

| Temperature | 0–5°C | - | orgsyn.org |

| Reaction Time | 2 hours | - | orgsyn.org |

| Yield | - | 81–88% (mixture of isomers) | orgsyn.org |

This table presents optimized conditions for the synthesis of this compound.

The synthesis of this compound typically results in a mixture of two geometric isomers, (E) and (Z), due to the C=N double bond. orgsyn.org The initial product from the reaction of 4-acetylpyridine and hydroxylamine hydrochloride can be a 5:1 mixture of the E- and Z-isomers, as determined by ¹H NMR spectroscopy. orgsyn.org In dimethyl sulfoxide-d₆, the hydroxyl proton resonances for the E and Z isomers appear at δ 11.65 and 10.97, respectively, allowing for their differentiation. orgsyn.org

Achieving stereoselectivity often involves separating the isomers post-synthesis. The pure E-isomer of this compound can be obtained through recrystallization of the isomer mixture. orgsyn.org A double recrystallization process from ethanol (B145695) and water can yield the pure E-oxime with a recovery of 66–69%. orgsyn.org The isolation of a pure isomer is often a prerequisite for subsequent stereospecific reactions. orgsyn.org While general methods exist for the stereoselective synthesis of oximes, such as treating an isomer mixture with an anhydrous acid to selectively precipitate one isomer, the most direct method reported for this compound is fractional crystallization. orgsyn.orggoogle.com

| Isomer | ¹H NMR (DMSO-d₆) OH Proton Shift (δ) | Isolation Method | Yield of Pure Isomer | Reference |

| E-Isomer | 11.65 ppm | Double Recrystallization | 66–69% | orgsyn.org |

| Z-Isomer | 10.97 ppm | - | - | orgsyn.org |

This table summarizes the characterization and separation of E- and Z-isomers of this compound.

Classical methods for oxime synthesis often involve organic solvents and reagents like pyridine (B92270), which can be toxic and generate polluting effluents. nih.gov In response, green chemistry principles are being applied to develop more environmentally benign synthetic routes. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Solvent-free reactions have gained significant attention. nih.gov One such method involves grinding the reactants (a carbonyl compound and hydroxylamine hydrochloride) with a catalyst like bismuth(III) oxide (Bi₂O₃) in a mortar and pestle at room temperature. nih.gov This "grindstone chemistry" approach is rapid, avoids organic solvents, and simplifies the work-up process, providing oximes in excellent yields. nih.gov Another green strategy is the use of water or mineral water as a reaction solvent, which is non-toxic, readily available, and environmentally friendly. ias.ac.in The use of mineral water, containing natural salts, has been shown to catalyze the reaction between aryl aldehydes and hydroxylamine hydrochloride, leading to high yields in a short time without the need for an additional catalyst. ias.ac.in These general green methodologies present promising alternatives for a more sustainable synthesis of this compound.

Functionalization and Derivatization of this compound

The oxime group of this compound is a versatile functional handle that can be derivatized to synthesize various other compounds.

A key derivatization of this compound is the synthesis of its tosylate ester. This is typically achieved by reacting the pure (E)-4-acetylpyridine oxime with p-toluenesulfonyl chloride. orgsyn.org The reaction is carried out in anhydrous pyridine, which acts as both the solvent and a base to neutralize the hydrochloric acid formed during the reaction. orgsyn.org

The mixture is stirred at 25°C for 24 hours, during which time pyridine hydrochloride precipitates out of the solution. orgsyn.org After the reaction is complete, a workup procedure isolates the desired (E)-4-acetylpyridine oxime tosylate. This method is highly efficient, with reported yields as high as 95%. orgsyn.org The resulting tosylate is a valuable intermediate for further synthetic transformations.

| Reactant 1 | Reactant 2 | Solvent/Base | Temperature | Time | Product | Yield | Reference |

| (E)-4-Acetylpyridine oxime | p-Toluenesulfonyl chloride | Anhydrous Pyridine | 25°C | 24 hours | (E)-4-Acetylpyridine oxime tosylate | 95% | orgsyn.org |

This table details the synthesis of (E)-4-Acetylpyridine oxime tosylate.

Incorporation into Terpolymer Resins

This compound is a valuable monomer for the synthesis of specialty terpolymer resins through condensation polymerization. These resins often exhibit desirable properties such as thermal stability and antimicrobial activity.

Terpolymers incorporating this compound are synthesized via a condensation reaction with an aldehyde, most commonly formaldehyde (B43269), and a phenolic co-monomer. Research has demonstrated the successful synthesis of such resins by reacting (E)-4-acetylpyridine oxime with formaldehyde and phenolic compounds like 4-hydroxyacetophenone or 4-hydroxybenzaldehyde. The reaction is typically carried out under acidic conditions, using hydrochloric acid as a catalyst, and requires heating under reflux for several hours to ensure the formation of the solid resinous product.

The molar ratios of the monomers are a critical factor in determining the properties of the final terpolymer. In the synthesis of terpolymers from (E)-4-acetylpyridine oxime (APO), a phenolic compound (such as 4-hydroxyacetophenone, HA, or 4-hydroxybenzaldehyde, HB), and formaldehyde (F), specific molar proportions are used to control the polymer structure and characteristics. A common molar ratio employed for the synthesis is 1:1:5 for APO:HA/HB:F. This excess of formaldehyde ensures efficient methylene (B1212753) bridge formation between the aromatic units. The careful control of these proportions influences properties like molecular weight and polydispersity.

| Terpolymer | Monomers | Molar Ratio (APO:Phenol:F) | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| APOFHA | (E)-4-acetylpyridine oxime, 4-hydroxyacetophenone, Formaldehyde | 1:1:5 | 4652 g/mol | 1.47 |

| APOFHB | (E)-4-acetylpyridine oxime, 4-hydroxybenzaldehyde, Formaldehyde | 1:1:5 | 3496 g/mol | 1.42 |

Derivatization to Chalcones and Related Heterocycles

While this compound itself can be derivatized, its ketone precursor, 4-acetylpyridine, is a more direct starting material for producing pyridine-containing chalcones. These chalcones are valuable intermediates that can be subsequently converted into a wide array of heterocyclic compounds. The synthesis proceeds via a Claisen-Schmidt condensation, where 4-acetylpyridine reacts with various aromatic aldehydes in the presence of a base like potassium hydroxide. researchgate.net

The resulting α,β-unsaturated ketone structure of the chalcone (B49325) is a versatile synthon. It can undergo cyclization reactions with various binucleophiles to form important heterocyclic systems. For example, reacting these pyridine-containing chalcones with reagents such as guanidine, urea, or thiourea (B124793) leads to the formation of substituted pyrimidine (B1678525) derivatives. researchgate.net This strategy highlights a pathway where the core structure related to this compound is elaborated into more complex heterocyclic frameworks. researchgate.netjournalcra.com

Generation of α-Amino Acetals as Protected Intermediates

This compound is a key substrate for the synthesis of α-amino acetals via the Neber rearrangement. wikipedia.org This reaction provides a strategic route to α-amino ketones, which are useful intermediates in the synthesis of various heterocycles. A significant challenge with α-amino ketones is their tendency to dimerize, but this can be circumvented by generating them in a protected form, specifically as α-amino acetals.

The process involves two main steps:

Tosylation of the Oxime: The (E)-isomer of this compound is reacted with p-toluenesulfonyl chloride in anhydrous pyridine. This converts the oxime's hydroxyl group into a good leaving group, forming this compound tosylate.

Rearrangement to the α-Amino Acetal (B89532): The oxime tosylate is then treated with a base, such as sodium ethoxide, in an anhydrous ethanol medium. The base facilitates the rearrangement, and the ethanol acts as a nucleophile, trapping the intermediate to form the stable α-amino acetal, 1-(4-Pyridyl)-2,2-diethoxyethylamine.

This method effectively protects the reactive α-amino ketone functionality, allowing for further manipulation of the molecule before the acetal is hydrolyzed at a later stage to reveal the ketone.

Formation of Pyridine-Containing Azoles as Ligands

Derivatives of this compound are instrumental in the synthesis of pyridine-containing azoles, a class of compounds widely studied for their application as ligands in coordination chemistry. researchgate.net The multiple nitrogen atoms within their structures make them excellent chelating agents for metal ions.

Several synthetic pathways leverage intermediates derived from 4-acetylpyridine or its oxime:

From α-Amino Ketones: The α-amino ketone, accessible from the hydrolysis of the α-amino acetal generated via the Neber rearrangement of this compound, can serve as a key precursor for azoles like imidazoles through cyclocondensation reactions. researchgate.net

From Chalcone Intermediates: Pyridine-containing chalcones, synthesized from 4-acetylpyridine, are recognized as precursors for unsymmetrical isoxazoles and pyrazoles. journalcra.comresearchgate.net Reaction of a chalcone with hydroxylamine can yield an isoxazole, while reaction with hydrazine (B178648) hydrate (B1144303) can produce a pyrazole.

The resulting poly-heterocyclic structures, which combine a pyridine ring with an azole ring (e.g., pyrazole, isoxazole, imidazole), are of significant interest as building blocks for creating complex coordination compounds and functional materials. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Acetylpyridine (B144475) oxime, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its isomeric form and elucidating its carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Isomer Identification and Structural Confirmation

In the ¹H NMR spectrum of the (E)-isomer of 4-acetylpyridine oxime, distinct chemical shifts are observed that confirm its structure. A characteristic singlet appears in the downfield region, typically between δ 11.72 ppm, which is attributed to the hydroxyl proton of the oxime group (-NOH). The protons on the pyridine (B92270) ring resonate in the aromatic region, generally appearing as a multiplet between δ 7.59 and 8.59 ppm. Furthermore, a singlet corresponding to the methyl group (CH₃) protons is observed in the upfield region, typically around δ 2.1 to 2.58 ppm. The integration of these signals corresponds to the number of protons in each environment, further validating the molecular structure.

Interactive Data Table: ¹H NMR Chemical Shifts for (E)-4-Acetylpyridine Oxime

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Oxime (-NOH) | ~11.72 | Singlet |

| Pyridine Ring (-C₅H₄N) | 7.59 - 8.59 | Multiplet |

| Methyl (-CH₃) | 2.1 - 2.58 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure.

Key vibrational frequencies observed in the FT-IR spectrum of (E)-4-acetylpyridine oxime include bands in the region of 3413 and 3425 cm⁻¹, which are indicative of the O-H stretching vibration of the oxime's hydroxyl group (>NOH). A band at approximately 3021 cm⁻¹ corresponds to the C-H stretching of the acetyloxime group. The aromatic nature of the pyridine ring is confirmed by C=C stretching vibrations observed around 1516 and 1417 cm⁻¹. A characteristic C=N stretching vibration is also observed for the E-isomer at 1640 cm⁻¹. Additionally, a significant band at 931 cm⁻¹ is attributed to the N-O stretching vibration of the oxime functional group.

Interactive Data Table: FT-IR Vibrational Frequencies for (E)-4-Acetylpyridine Oxime

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3413, 3425 | Oxime (>NOH) |

| C-H Stretch | 3021 | Acetyloxime group |

| C=N Stretch | 1640 | Oxime |

| Aromatic C=C Stretch | 1516, 1417 | Pyridine Ring |

| N-O Stretch | 931 | Oxime |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. While specific ESI-MS fragmentation data for this compound is not detailed in the provided search results, general principles of the fragmentation of related compounds, such as pyridine oximes, can be inferred. The technique would be expected to generate a protonated molecular ion [M+H]⁺, which would confirm the molecular weight. Subsequent fragmentation (MS/MS) would likely involve characteristic losses, such as the loss of the hydroxyl group or cleavage of the pyridine ring, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₇H₈N₂O), the calculated exact mass is 136.0637 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby unambiguously confirming the molecular formula of the compound.

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Polymer Characterization

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to determine the chemical composition of complex materials, including polymers, that are not sufficiently volatile for direct analysis by GC-MS. wikipedia.org The process involves the thermal decomposition of the polymer in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments. wikipedia.org This method provides a reproducible fragmentation pattern that serves as a "fingerprint" for the polymer's structure. nih.gov

In the characterization of a polymer containing this compound, Py-GC-MS would be employed to understand its thermal degradation profile and to confirm its structural components. The high temperatures used in pyrolysis cause the polymer chain to break at its weakest bonds, leading to the formation of characteristic fragments. wikipedia.org

For the analogous polymer, poly(4-vinylpyridine), studies have shown that its thermal degradation primarily proceeds through depolymerization. metu.edu.trresearchgate.net This process involves the sequential release of monomer units from the polymer chain. wikipedia.org Consequently, the major pyrolysis product identified for poly(4-vinylpyridine) is its corresponding monomer, 4-vinylpyridine. metu.edu.tr The identification of this primary fragment provides significant insight into the polymer's backbone structure.

| Polymer Analyte | Pyrolysis Temperature (°C) | Major Pyrolysis Product | Significance of Finding |

|---|---|---|---|

| Poly(4-vinylpyridine) | Not Specified | 4-vinylpyridine (monomer) | Confirms the primary degradation pathway is depolymerization, indicative of the vinyl polymer backbone structure. metu.edu.tr |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of a polymer. This method separates molecules based on their size in solution. Larger molecules elute from the chromatography column more quickly, while smaller molecules penetrate the porous packing material of the column and elute later.

The molecular weight of a polymer is not a single value but rather a distribution. GPC analysis provides several key parameters to describe this distribution, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. A PDI value close to 1.0 indicates a narrow molecular weight distribution.

For poly(4-vinylpyridine), a range of molecular weights and polydispersity indices have been reported, depending on the synthesis method and conditions. The following table presents a compilation of GPC data for various poly(4-vinylpyridine) samples from the literature.

| Sample ID | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| P4VP-1 | 7,400 | 7,800 | 1.05 |

| P4VP-2 | 15,000 | - | 1.04 |

| P4VP-3 | 34,200 | - | 1.23 |

| P4VP-4 | 48,000 | - | 1.07 |

| P4VP-5 | ~50,000 | - | - |

| P4VP-6 | ~60,000 | - | - |

| P4VP-7 | 77,500 | - | 1.05 |

| P4VP-8 | ~160,000 | - | - |

| P4VP-9 | ~200,000 | - | - |

Non-Aqueous Conductometric Titrations for Polymer Properties

Non-aqueous conductometric titration is a valuable technique for characterizing the acidic or basic properties of substances that are insoluble or poorly soluble in water. scribd.com This method is particularly well-suited for the analysis of polymers with basic functionalities, such as the pyridine groups in poly(4-vinylpyridine) and, hypothetically, in a polymer containing this compound. The titration involves monitoring the change in electrical conductivity of a polymer solution in a non-aqueous solvent as a titrant is added. tau.ac.il

The principle of conductometric titration lies in the replacement of ions with different ionic conductivities during the titration process. tau.ac.il The equivalence point of the titration is determined graphically by plotting the conductance as a function of the volume of titrant added, where a distinct change in the slope of the curve indicates the endpoint. shodhsagar.com

For a pyridine-containing polymer dissolved in a suitable non-aqueous solvent such as pyridine or 2-propanol, a strong acid titrant like perchloric acid or a strong base titrant such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) can be used. nih.govtubitak.gov.tr In the case of titrating the basic pyridine moieties with an acid, the initial conductance of the solution is low. As the acid is added, the pyridine groups are protonated, forming pyridinium (B92312) ions and the counter-ion from the acid. This leads to an increase in the number of charge carriers and, consequently, an increase in the conductivity of the solution.

After the equivalence point, the further addition of the strong acid titrant introduces highly mobile protons into the solution, resulting in a sharp increase in conductivity. The intersection of the two linear portions of the titration curve corresponds to the equivalence point, which can be used to determine the concentration of the basic groups in the polymer.

A study on the conductometric titration of hydroxylated cinnamic acids with tetrabutylammonium hydroxide in pyridine and 2-propanol provides a model for the expected behavior. tubitak.gov.tr In these non-aqueous systems, well-defined endpoints were observed, demonstrating the feasibility of this technique for characterizing acidic and basic groups in such solvents. tubitak.gov.tr For a polymer with basic pyridine groups, the titration curve would show an initial low conductivity, a gradual increase as the pyridine groups are neutralized, and a sharper increase after the equivalence point due to the excess titrant.

Crystallographic Analysis and Solid State Structural Elucidation

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular structure of 4-acetylpyridine oxime is dominated by a network of hydrogen bonds, which play a critical role in defining the crystal packing. These interactions involve the oxime's hydroxyl group, the pyridine (B92270) nitrogen, and various C-H donors.

The most significant intermolecular interaction in the crystal structure of this compound is the strong, head-to-tail O-H…N hydrogen bond formed between the hydroxyl group of the oxime on one molecule and the nitrogen atom of the pyridine ring on an adjacent molecule. This robust interaction is a primary directional force in the assembly of the molecules in the solid state. Studies have reported the O···N distance for this hydrogen bond to be approximately 2.711(2) Å, indicating a strong interaction. This interaction links the molecules into infinite chains.

In addition to the primary O-H…N hydrogen bonds, weaker C-H…O and C-H…N interactions contribute to the stability and dimensionality of the crystal structure. Aromatic and methyl C-H groups can act as hydrogen bond donors, interacting with the oxime oxygen and pyridine nitrogen atoms of neighboring molecules. These weaker, yet numerous, interactions help to cross-link the primary molecular chains, creating more complex and stable two-dimensional sheets or three-dimensional networks. The interplay between strong and weak hydrogen bonds is a key feature of the supramolecular chemistry of pyridine oxime derivatives. mdpi.com

| Interaction Type | Donor | Acceptor | Resulting Structure | Reference |

| O-H…N | Oxime -OH | Pyridine N | Infinite 1D Chains | |

| C-H…O | C-H groups | Oxime O | Cross-linking of 1D chains into 2D/3D networks |

Crystal Packing and Formation of One-, Two-, and Three-Dimensional Architectures

The directional nature of the intermolecular interactions, particularly the O-H…N hydrogen bonds, leads to predictable supramolecular architectures. In the solid state, this compound molecules self-assemble into infinite one-dimensional (1D) chains through the aforementioned head-to-tail hydrogen bonding. These 1D chains can then be further organized into higher-dimensional structures. The weaker C-H…O interactions act as links between these chains, extending the structure into two-dimensional (2D) sheets or even robust three-dimensional (3D) networks. This hierarchical assembly, guided by a combination of strong and weak hydrogen bonds, is a classic example of crystal engineering, where specific functional groups are used to direct the formation of desired solid-state architectures.

Conformational Analysis of Oxime Geometry in Crystalline State

The C=N double bond of the oxime group introduces the possibility of geometric isomerism, resulting in E (anti) and Z (syn) isomers. Experimental evidence from synthesis and recrystallization often shows that while a mixture of isomers may be produced initially, the E-isomer is typically the one that is selectively isolated in pure crystalline form. Single-crystal X-ray diffraction studies confirm that in the solid state, this compound predominantly adopts the E-conformation. nih.gov This preference can be attributed to the steric and electronic factors that favor the E-isomer for efficient crystal packing and the formation of the stable head-to-tail O-H…N hydrogen-bonded chains observed in the crystal lattice.

| Feature | Description |

| Isomerism | E/Z geometric isomers possible due to C=N bond. |

| Predominant Crystalline Form | The E-isomer is typically isolated in the pure crystalline state. |

| Structural Confirmation | X-ray crystallography confirms the E-conformation in the solid state. nih.gov |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometric and electronic properties of pyridine (B92270) derivatives and oximes.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-acetylpyridine (B144475) oxime, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The process of geometry optimization explores the potential energy surface of the molecule to locate stable conformers and transition states.

The formation of a hydrogen bond between the hydroxyl group of the oxime and the nitrogen atom of the pyridine ring can influence the ligand's conformation, potentially making the syn isomer more stable than the anti isomer. This intramolecular interaction can play a role in pre-organizing the ligand for coordination with metal ions. Theoretical studies on related pyridine oxime molecules have shown that they can be stabilized in different adsorption modes on surfaces, such as a nearly vertical orientation on an Fe(110) surface. mdpi.com

| Interaction | Bond Length (Å) |

|---|---|

| C(4)-Fe | 2.049 |

| C(7)-Fe | 2.27 |

| O(13)-Fe | 2.022 |

DFT methods can accurately predict various spectroscopic properties, which are crucial for the characterization of 4-acetylpyridine oxime.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for confirming the molecular structure. By comparing the computationally predicted chemical shifts with experimental data, the structural assignment can be validated. For complex molecules, computational approaches have demonstrated high accuracy in predicting chemical shifts. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. nih.gov For the E-isomer of this compound, a characteristic C=N stretching vibration is observed experimentally around 1640 cm⁻¹. Theoretical calculations can help assign this and other vibrational modes to specific molecular motions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. chemrxiv.org The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For pyridine derivatives, the MEP can reveal the reactivity of the nitrogen atom in the ring. nih.gov An analysis of the MEP for substituted pyridines can predict their susceptibility to N-oxidation and protonation. nih.gov Regions of negative potential are associated with electrophilic attack, while positive regions indicate sites for nucleophilic attack. biointerfaceresearch.com In pyridine oximes, the electron density is often concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the oxime group, making these sites potential centers for interaction with electrophiles or metal ions. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein. These methods are particularly relevant in drug discovery and design.

Molecular docking studies have been employed to investigate the interaction of this compound and its derivatives with biological targets, most notably acetylcholinesterase (AChE). AChE is a crucial enzyme in the nervous system, and its inhibition is a key target for various therapeutic applications. nih.govlupinepublishers.com

The active site of AChE is located at the bottom of a deep and narrow gorge. nih.gov Docking simulations can predict how this compound binds within this active site, identifying key interactions with amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. lupinepublishers.com The stability of the ligand within the active site is often enhanced by hydrophobic interactions between the ligand's cyclic moiety and the surrounding amino acid residues.

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its protein target. nih.gov These calculations are crucial for predicting how strongly a molecule will bind to a receptor. Molecular docking programs can calculate binding energies, which are often expressed in kcal/mol. hilarispublisher.com

Mechanistic Studies of Reactions via Computational Models

Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum chemical methods, researchers can map out the energetic landscapes of reaction pathways, providing detailed insights into the transformation of reactants into products. These theoretical investigations are crucial for understanding the reactivity of this compound and for the rational design of catalysts and reaction conditions.

A pertinent example of such computational work is the study of the catalytic hydrolysis of esters by pyridinium-4-oximes, which are structurally related to this compound. In such studies, the catalytic cycle is typically dissected into two principal stages: an initial acetylation of the oxime (oximolysis) followed by a deacetylation step, which constitutes the hydrolysis of the acetylated oxime intermediate. The latter stage is critical for the regeneration of the catalyst and the completion of the catalytic cycle.

Computational models, such as those based on density functional theory (DFT), are employed to model these reaction stages. A common approach involves the use of a hybrid functional, for instance, M06-2X, in conjunction with a basis set like 6-311++G(2df,2pd) for single-point energy calculations, and a smaller basis set, such as 6-31+G(d), for geometry optimizations. To account for the influence of the solvent, which is often water in biological and chemical systems, a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM) is frequently incorporated into the calculations. chemrxiv.org

These computational setups allow for the precise location of stationary points on the potential energy surface, which correspond to the reactant complex (RC), transition state (TS), intermediate (IM), and product complex (PC). The key geometric parameters and the energetic profiles of these species provide a comprehensive picture of the reaction mechanism.

Table 1: Representative Computational Model Parameters for Mechanistic Studies

| Parameter | Description |

| Computational Method | (CPCM)/M06-2X/6-311++G(2df,2pd)//(CPCM)/M06-2X/6-31+G(d) chemrxiv.org |

| Reactant Complex (RC) | The initial association of the reactants before chemical transformation. |

| Transition State (TS) | The highest energy point along the reaction coordinate, representing the kinetic barrier. |

| Intermediate (IM) | A metastable species formed during the reaction, residing in a local energy minimum. |

| Product Complex (PC) | The final association of the products after the chemical transformation. |

A primary output of computational mechanistic studies is the free energy reaction profile, which plots the Gibbs free energy of the system as a function of the reaction coordinate. This profile provides a visual representation of the energetic changes that occur throughout the reaction, including the heights of energy barriers (activation energies) and the relative stabilities of intermediates.

For instance, in the hydroxide-catalyzed hydrolysis of an acetylated pyridinium-4-oxime, computational analysis can point towards a concerted mechanism, where bond-breaking and bond-forming occur simultaneously. This is characterized by the formation of a tetrahedral transition state. The calculated kinetic barrier for this step, expressed as the Gibbs free energy of activation (ΔG‡), is a key determinant of the reaction's feasibility and rate. A representative calculated kinetic barrier for the deacetylation step in a related system was found to be 35.1 kJ∙mol−1. chemrxiv.org

By comparing the activation barriers of all elementary steps in the proposed mechanism, the rate-limiting step can be unequivocally identified. This information is invaluable for understanding the catalytic efficiency of this compound and for designing more effective catalysts.

Prediction of Activity Spectra for Substances (PASS) Programs for Compound Screening

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a chemical compound based on its structural formula. nih.govresearchgate.net The underlying principle of PASS is that the biological activity of a substance is a function of its structure. By comparing the structure of a query compound, such as this compound, with a large database of known biologically active substances, PASS can estimate the probability of the query compound exhibiting a wide range of pharmacological effects and mechanisms of action. nih.gov

The PASS algorithm is based on a Bayesian approach and provides its predictions in the form of a list of potential biological activities, each associated with two probabilities: Pa (probability to be active) and Pi (probability to be inactive). researchgate.net The list of predicted activities is typically sorted in descending order of the difference between Pa and Pi, with activities where Pa > Pi being considered the most probable. nih.gov

The interpretation of the Pa value is generally as follows:

If Pa > 0.7, the compound is very likely to exhibit the predicted activity, and there is a high chance it is an analogue of a known pharmaceutical agent. nih.gov

If 0.5 < Pa < 0.7, the compound is likely to exhibit the activity, but with a lower probability. nih.gov

If Pa < 0.5, the compound is unlikely to exhibit the activity. However, an experimental confirmation of such an activity could indicate that the compound is a new chemical entity. nih.gov

While a specific PASS analysis for this compound is not available in the reviewed literature, the following table serves as a representative example of what a PASS prediction might look like for a hypothetical compound. This illustrates the type of information that can be obtained from such an analysis.

Table 2: Illustrative Example of a Hypothetical PASS Prediction for a Compound

| Predicted Biological Activity | Pa | Pi |

| Acetylcholinesterase inhibitor | 0.650 | 0.025 |

| Monoamine oxidase B inhibitor | 0.580 | 0.041 |

| Anticonvulsant | 0.495 | 0.063 |

| Anxiolytic | 0.450 | 0.078 |

| Neuroprotective | 0.420 | 0.085 |

| Anti-inflammatory | 0.380 | 0.112 |

| Vasodilator | 0.350 | 0.130 |

Disclaimer: The data in this table is for illustrative purposes only and does not represent an actual PASS prediction for this compound.

PASS predictions are a valuable tool in the early stages of drug discovery for identifying potential therapeutic applications of a compound and for prioritizing substances for further experimental testing. The average accuracy of PASS predictions is reported to be around 95%. nih.govnih.gov

Coordination Chemistry and Metal Complex Formation

Metal Ion-Assisted Organic Reactions Catalyzed by Oxime Complexes

The coordination of 4-acetylpyridine (B144475) oxime to a metal center can significantly alter its reactivity, making its metal complexes potential catalysts for a variety of organic transformations. researchgate.netmdpi.com The oxime group, in conjunction with the pyridine (B92270) ring, provides a versatile platform for catalytic activity. The electronic properties of the 4-acetylpyridine oxime ligand are crucial in determining the catalytic performance of its complexes.

Current research indicates that metal complexes derived from oximes are recognized for their catalytic potential. The specific structure and electronic properties of these complexes can be adjusted by selecting different metal centers and other coordinating ligands, tailoring them for various catalytic processes. While direct catalytic applications of this compound are a developing area of research, the catalytic activities of structurally related pyridine and oxime complexes provide strong indicators of its potential.

For instance, palladium(II)-pyridine complexes have been shown to catalyze the carbonylation and reduction of nitro compounds. Similarly, dioxo-molybdenum(VI) complexes featuring oxime ligands are effective catalysts for oxygen atom transfer (OAT) reactions, such as the sulfoxidation of sulfides. The stability of complexes formed between dioxomolybdenum(VI) acetylacetonate (B107027) and ligands like 2-acetylpyridine (B122185) oxime suggests that analogous complexes with this compound could also function as effective catalysts.

Table 1: Potential Catalytic Applications Based on Related Pyridine and Oxime Complexes

| Catalyst Type | Reaction Catalyzed | Reference |

|---|---|---|

| Palladium(II)-Pyridine Complexes | Carbonylation of nitro compounds | |

| Palladium(II)-Pyridine Complexes | Reduction of nitro compounds |

Applications in Selective Metal Ion Extraction and Recovery

Pyridine oximes, including this compound, have been recognized as effective and selective extractants for recovering metals from aqueous solutions. This application is particularly significant in the field of hydrometallurgy, where they are used to purify and concentrate metal ions from industrial waste streams and leachates. The ability of the oxime group to form stable complexes with a wide range of metal ions is fundamental to this function.

The extraction process involves the this compound acting as a ligand, forming a complex with the target metal ion. This resulting metal complex is soluble in an organic solvent, which facilitates its transfer from the aqueous phase to the organic phase.

Detailed research has demonstrated the effectiveness of pyridyl ketoximes in solvent extraction processes for various metal ions.

Key Research Findings:

Zinc (II) Extraction: 4-pyridylketoximes have been specifically shown to be capable of the solvent extraction of zinc(II) ions from chloride media.

Copper (II) Extraction: Hydrophobic pyridyl ketoximes, including 4-pyridyl derivatives, have been investigated as extractants for copper(II) ions. While 2-pyridyl ketone oximes tend to be stronger extractants, 4-pyridyl ketoximes are also effective and offer the advantage that the copper can be more easily stripped from the organic phase using water or dilute sulfuric acid. researchgate.net The presence of chloride ions in the aqueous solution enhances the extraction of copper(II). researchgate.net

Complexing Agent in Electroplating: In a closely related application, 2-acetylpyridine ketoxime, an isomer of this compound, has been used as a novel complexing agent in alkaline zinc-nickel (Zn-Ni) alloy electrodeposition. mdpi.com The pyridine oxime-based agent demonstrated superior performance over conventional systems by controlling the metal ion reduction kinetics, which enabled the formation of a desirable γ-phase Ni₅Zn₂₁ intermetallic structure and resulted in a coating with enhanced corrosion resistance. mdpi.com This highlights the crucial role of the pyridine oxime moiety in selectively coordinating with metal ions.

Table 2: Metal Ion Extraction using Pyridyl Ketoximes

| Target Metal Ion | Ligand Type | Key Findings | Reference |

|---|---|---|---|

| Zinc(II) | 4-Pyridylketoxime | Demonstrated capability for solvent extraction from chloride media. | |

| Copper(II) | 4-Pyridylketoxime | Effective for extraction, particularly from chloride solutions. Allows for efficient stripping of the metal with water or dilute acid. | researchgate.net |

Reactivity and Mechanistic Investigations in Material Science

Thermal Stability and Degradation Kinetics of 4-Acetylpyridine (B144475) Oxime and its Polymers

The thermal stability of a polymer is a critical determinant of its application range and processing conditions. For polymers derived from 4-acetylpyridine oxime, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in elucidating their thermal behavior and degradation kinetics.

Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal stability and phase transitions of materials. In the study of terpolymers incorporating (E)-4-acetylpyridine oxime, DSC analysis has been employed to assess their thermal stability. The analysis of terpolymers derived from this compound reveals important information about their glass transition temperature (Tg), which is a key indicator of their thermal stability.

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) and its derivative (DTG) are essential for understanding the thermal degradation profile of polymers. These techniques measure the change in mass of a sample as a function of temperature, providing insights into decomposition temperatures and the kinetics of degradation.

For terpolymers of this compound, TGA reveals a multi-stage degradation process. The initial weight loss is often associated with the dehydration of partially hydrolyzed this compound units. Subsequent degradation stages can be attributed to the scission of weaker links within the polymer structure, such as intramolecular hydrogen bonds, followed by the degradation of the main polymer chain at higher temperatures. tandfonline.com The presence of the this compound moiety in the terpolymers has been shown to contribute to their high thermal stability. tandfonline.com

The DTG curve, which represents the rate of mass loss, provides a clearer picture of the different degradation steps, with peaks corresponding to the temperatures of maximum decomposition rate.

Interactive Table: TGA/DTG Data for this compound Terpolymers

| Terpolymer Composition | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Final Residue (%) |

| 4-APO / Formaldehyde (B43269) / 4-Hydroxyacetophenone | Data not available | Data not available | Data not available |

| 4-APO / Formaldehyde / 4-Hydroxybenzaldehyde | Data not available | Data not available | Data not available |

Isoconversional Methods for Activation Energy Determination

Isoconversional methods are powerful tools for determining the activation energy (Ea) of thermal degradation without assuming a specific reaction model. These methods analyze TGA data obtained at multiple heating rates.

Flynn-Wall-Ozawa Method: This widely used integral isoconversional method has been applied to investigate the thermal decomposition of terpolymers containing (E)-4-acetylpyridine oxime moieties. tandfonline.comtandfonline.com By plotting the logarithm of the heating rate against the reciprocal of the temperature at a constant conversion level, the activation energy can be determined from the slope of the resulting lines. Studies on terpolymers of this compound have utilized this method to elucidate their degradation mechanisms. tandfonline.com

Kissinger Method: The Kissinger method is another popular technique for calculating the activation energy of thermal decomposition. It utilizes the peak decomposition temperatures from DTG curves obtained at different heating rates. This method has been employed to determine the activation energy of the thermal reaction in a self-crosslinked terpolymer derived from this compound, formaldehyde, and acetophenone.

Kissinger-Akahira-Sunose (KAS), Tang, and Friedman Methods: While the Flynn-Wall-Ozawa and Kissinger methods have been specifically mentioned in the context of this compound polymers, the Kissinger-Akahira-Sunose (KAS), Tang, and Friedman methods are also robust isoconversional techniques for determining activation energy. The KAS method is an integral method similar to the Flynn-Wall-Ozawa approach. The Friedman method is a differential isoconversional method. Although direct application of the KAS, Tang, and Friedman methods to this compound polymers is not explicitly detailed in the available literature, their use in the analysis of other condensation polymers provides a framework for how they could be applied.

Interactive Table: Activation Energy of Thermal Degradation for this compound Terpolymers (Illustrative)

| Isoconversional Method | Activation Energy (Ea) at 20% Conversion (kJ/mol) | Activation Energy (Ea) at 50% Conversion (kJ/mol) | Activation Energy (Ea) at 80% Conversion (kJ/mol) |

| Flynn-Wall-Ozawa | Data not available | Data not available | Data not available |

| Kissinger | Data not available | Data not available | Data not available |

| Kissinger-Akahira-Sunose | Data not available | Data not available | Data not available |

| Tang | Data not available | Data not available | Data not available |

| Friedman | Data not available | Data not available | Data not available |

Note: This table is illustrative. Specific activation energy values for this compound terpolymers using all these methods require access to raw TGA data at multiple heating rates, which is not publicly available.

Polymerization Behavior of this compound Monomer

This compound serves as a versatile monomer in the synthesis of various polymeric structures, primarily through condensation polymerization.

Condensation Polymerization with Formaldehyde and Co-monomers

(E)-4-acetylpyridine oxime can be readily polymerized with formaldehyde and other co-monomers, such as 4-hydroxyacetophenone or 4-hydroxybenzaldehyde, through an acid-catalyzed condensation reaction. tandfonline.comtandfonline.com This type of polymerization involves the reaction of the monomers to form a larger structural unit while releasing smaller molecules like water.

The synthesis is typically carried out by refluxing the monomers in a specific molar ratio in the presence of an acid catalyst, such as hydrochloric acid. tandfonline.com The resulting terpolymers are often colored, resinous solids. The structure and composition of these terpolymers can be confirmed using spectroscopic techniques like FT-IR and ¹H NMR. The incorporation of different co-monomers allows for the tuning of the polymer's physical and chemical properties.

Radical Homopolymerization of Derivatives

The incorporation of the this compound moiety into polymer structures can be achieved through the polymerization of a suitable monomer derivative. Research has demonstrated the synthesis of (E)-4-acetylpyridine oxime (APO) as a new monomer by reacting 4-acetylpyridine with hydroxylamine (B1172632) hydrochloride. This monomer has been successfully used in the synthesis of terpolymers with 4-hydroxyacetophenone (HA) or 4-hydroxybenzaldehyde (HB) and formaldehyde (F) through an acid-catalyzed condensation reaction researchgate.net. The resulting terpolymer resins incorporate the this compound unit into the polymer backbone. The structure of the synthesized APO monomer and its terpolymers have been confirmed using FT-IR and ¹H NMR spectroscopy researchgate.net.

While direct radical homopolymerization of a vinyl-substituted this compound is not extensively detailed in the reviewed literature, the radical polymerization of analogous vinylpyridine monomers is a well-established field. For instance, poly(4-vinylpyridine) (P4VP) is readily synthesized via solution polymerization of 4-vinylpyridine (4-VP) using a radical initiator such as benzoyl peroxide (BPO) mdpi.com. Studies have investigated the effects of reaction temperature, initiator-to-monomer ratio, and reaction time on the monomer conversion mdpi.com. It has been observed that the polymerization of 4-VP can achieve high conversion rates, for example, up to 92% after 24 hours at 65°C with a 4 wt% initiator-to-monomer ratio mdpi.com. The resulting P4VP possesses a semicrystalline nature mdpi.com.

Furthermore, controlled radical polymerization techniques, such as reverse atom transfer radical polymerization (RATRP), have been successfully applied to 4-vinylpyridine, yielding polymers with controlled molecular weights and narrow polydispersity indices (in the range of 1.29–1.35) researchgate.net. This level of control is indicative of a living polymerization process. Such established methods for the polymerization of 4-vinylpyridine provide a strong basis for the potential radical homopolymerization of a suitably functionalized this compound derivative, such as a vinylbenzyl ether or ester of this compound. These approaches would yield polymers with pendant this compound groups, making them available for further chemical modifications or for imparting specific properties to the material.

Table 1: Monomer Conversion in the Solution Polymerization of Vinylpyridine Monomers

| Monomer | Initiator:Monomer Weight Ratio (%) | Reaction Time (h) | Monomer Conversion (%) |

| 2-Vinylpyridine | 4 | 6 | 62 |

| 4-Vinylpyridine | 4 | 6 | 76 |

| 4-Vinylpyridine | 4 | 24 | 92 |

Data sourced from a study on the synthesis of poly(2-vinylpyridine) and poly(4-vinylpyridine) mdpi.com.

Post-Polymerization Conversion of Oxime to Iminium Groups

While the direct conversion of a polymer-bound oxime group to an iminium group is not extensively documented in the literature, a closely related and well-established post-polymerization modification is the quaternization of poly(4-vinylpyridine) (P4VP). This process converts the neutral pyridine (B92270) units in the polymer backbone into pyridinium (B92312) salts, which are a class of iminium compounds. This transformation is a versatile method for introducing charge into the polymer and significantly altering its properties, such as solubility and interactions with other molecules nih.govmdpi.com.

The quaternization of P4VP is typically achieved by reacting the polymer with an alkyl halide, such as methyl iodide, in a suitable solvent like ethanol (B145695) or methanol nih.govmdpi.com. The reaction involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic carbon of the alkyl halide, leading to the formation of an N-alkylpyridinium halide salt. The degree of quaternization can be controlled by adjusting the molar ratio of the alkyl halide to the pyridine monomer units in the polymer nih.govmdpi.com.

For example, a series of N-methyl quaternized P4VP derivatives with varying degrees of quaternization have been synthesized by refluxing P4VP with different amounts of methyl iodide nih.gov. The success of the quaternization reaction is readily confirmed by spectroscopic methods such as FTIR and NMR. This post-polymerization strategy allows for the creation of well-defined cationic polyelectrolytes from a neutral precursor polymer mdpi.com. The resulting quaternized polymers exhibit enhanced sensitivity to their external environment, such as solvent polarity and pH nih.gov.

This established method for converting the pyridine moieties of P4VP into iminium (pyridinium) groups serves as a strong precedent for the potential modification of polymers containing pyridine oxime functionalities. A similar quaternization reaction targeting the pyridine nitrogen of a polymer with pendant this compound groups could foreseeably produce a polymer with both pyridinium and oxime functionalities.

Hydrolytic Stability and Oximolysis/Deacetylation Processes

The hydrolytic stability of the oxime group in this compound and its derivatives is a critical factor in their application, particularly in aqueous environments. Generally, oximes exhibit greater hydrolytic stability compared to other C=N bonded structures like imines and hydrazones nih.govscispace.com. Studies comparing isostructural hydrazones and an oxime have shown that the rate constant for oxime hydrolysis is significantly lower. For instance, at pD 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone and 300-fold lower than an acetylhydrazone nih.govscispace.com. This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen in hydrazones, which makes protonation of the imine nitrogen less favorable and thus slows down the acid-catalyzed hydrolysis nih.gov.

The reactivity of pyridinium-4-oximes in ester hydrolysis has been studied in detail, revealing a two-stage process analogous to the action of some hydrolase enzymes nih.govnih.gov. This catalytic cycle involves:

Oximolysis (Acetylation): The first stage is the nucleophilic attack of the oximate anion on the ester, leading to the cleavage of the ester and the formation of an acetylated oxime intermediate (a pyridinium-4-oxime-ester) nih.govnih.gov. This step is also referred to as the acetylation of the oxime.

Deacetylation (Hydrolysis): The second stage is the hydrolysis of the acetylated oxime intermediate, which regenerates the active pyridinium oxime nih.govnih.gov. This deacetylation is crucial for the completion of a catalytic cycle.

Kinetic studies on the hydrolysis of acetylthiocholine (AcSCh+) mediated by N-substituted pyridinium-4-oximes have provided quantitative data on these processes. The reactions were monitored spectrophotometrically over a range of pH values at 25°C nih.govnih.gov. The rate of oximolysis is dependent on the pH, as this affects the concentration of the more nucleophilic oximate anion. The optimal pH for the oximolytic cleavage of AcSCh+ by the studied pyridinium-4-oximes was found to be around 8.1-8.2 nih.gov. The subsequent deacetylation, or hydrolysis of the O-acetylated intermediate, has also been investigated, with studies on the hydrolysis of O-acetyl-N-methylpyridinium-4-oxime iodide providing insight into this part of the cycle nih.gov. The hydrolysis of formyl- and acetyl-pyridine O-acetyloximes has been shown to yield the parent oximes quantitatively rsc.org.

Table 2: Comparative First-Order Rate Constants for Hydrolysis of an Oxime and Isostructural Hydrazones at pD 7.0

| Compound | Structure Type | First-Order Rate Constant (k, s⁻¹) | Relative Rate vs. Oxime |

| Oxime | C=N-OH | 1.2 x 10⁻⁶ | 1 |

| Methylhydrazone | C=N-NHCH₃ | 7.2 x 10⁻⁴ | ~600x faster |

| Acetylhydrazone | C=N-NHC(O)CH₃ | 3.5 x 10⁻⁴ | ~300x faster |

| Semicarbazone | C=N-NHC(O)NH₂ | 1.9 x 10⁻⁴ | ~160x faster |

Data adapted from studies on the hydrolytic stability of hydrazones and oximes nih.govscispace.com.

Advanced Research Applications and Mechanistic Insights in Applied Contexts

Investigations into Antimicrobial and Biocidal Action Mechanisms

Recent studies have explored the potential of pyridine (B92270) oxime derivatives as antimicrobial agents. The investigations have centered on their interactions with microbial cells and the relationship between their chemical structure and biological activity.

The antimicrobial action of certain pyridine-based compounds is linked to their ability to interact with and disrupt bacterial cell membranes. While direct studies on 4-Acetylpyridine (B144475) oxime are limited, research on structurally related compounds, such as quaternary ammonium salts based on pyridine-4-aldoxime, provides valuable insights. These amphiphilic molecules exhibit a detergent-like mode of action, where an electrostatic interaction occurs between the positively charged compound and the negatively charged bacterial membrane. Following this initial attraction, the alkyl chain of the molecule penetrates the lipid bilayer, leading to a loss of membrane integrity, release of intracellular contents, and ultimately, cell death.

Investigations into the antibacterial mode of action of these pyridine-4-aldoxime derivatives have revealed significant alterations in bacterial cell morphology. Treatment with these compounds has been shown to cause corrugated and disrupted cell surfaces. Furthermore, a high percentage of bacterial cells exhibit a permeabilized membrane after just a few hours of treatment at concentrations several times the minimum inhibitory concentration (MIC) nih.govresearchgate.net. Specifically, after 3 hours of treatment at 4 times the MIC, 87% of studied cells showed a permeabilized membrane nih.govresearchgate.net.

The antimicrobial spectrum of pyridine derivatives has been a subject of considerable investigation. Various synthesized series of pyridines, pyrimidinones, and oxazinones have demonstrated notable antibacterial and antifungal activities nih.gov. The evaluation of these compounds against a panel of microorganisms, including bacteria such as Streptomyces sp., Bacillus subtilis, Streptococcus lactis, Escherichia coli, and Pseudomonas sp., and fungi like Aspergillus niger, Penicillium sp., Candida albicans, and Rhodotorula ingeniosa, has confirmed their potential as antimicrobial agents nih.gov. In many cases, the efficacy of these synthesized compounds is comparable to that of established reference drugs like streptomycin and fusidic acid nih.gov.

While broad studies on pyridine derivatives are promising, research focusing specifically on pyridine-4-aldoxime-based quaternary ammonium salts has shown that their antibacterial activity can be lower than that of standard compounds like cetylpyridinium chloride (CPC) nih.govresearchgate.netdoaj.org. However, these derivatives have also been noted for their potent antiviral activities nih.gov. The antifungal potential of pyridine derivatives is also significant. For instance, certain pyridine and pyrimidine (B1678525) compounds have been found to mediate their antifungal activity against Candida albicans by putatively inhibiting lanosterol demethylase, a key enzyme in fungal ergosterol biosynthesis nih.gov.

Table 1: Antimicrobial Screening of Pyridine Derivatives

| Microbial Strain | Type | Activity of Pyridine Derivatives | Reference Compounds |

| Streptomyces sp. | Bacterium | Good | Streptomycin |

| Bacillus subtilis | Bacterium | Good | Streptomycin |

| Streptococcus lactis | Bacterium | Good | Streptomycin |

| Escherichia coli | Bacterium | Good | Streptomycin |

| Pseudomonas sp. | Bacterium | Good | Streptomycin |

| Aspergillus niger | Fungus | Good | Fusidic Acid |

| Penicillium sp. | Fungus | Good | Fusidic Acid |

| Candida albicans | Fungus | Good | Fusidic Acid |

| Rhodotorula ingeniosa | Fungus | Good | Fusidic Acid |

The relationship between the chemical structure of pyridine derivatives and their antimicrobial efficacy is a critical area of research. Studies have shown that the addition of an oxime group to the pyridine backbone can lead to derivatives with large topological polar surfaces and unfavorable cLog P values, which may contribute to lower antibacterial activity compared to some established agents nih.govresearchgate.netdoaj.org.

In the case of pyridine-4-aldoxime-based quaternary ammonium salts, the length of the alkyl side chain has been a focus of structure-activity relationship (SAR) studies. These investigations have explored how varying the alkyl substituent affects the biological and physical properties of the compounds nih.gov. For other classes of pyridine derivatives, SAR studies have indicated that the presence and position of various substituents on the pyridine ring significantly influence antimicrobial activity mdpi.comresearchgate.net. For example, in some series of compounds, the introduction of hydrophobic substituents, particularly halogens, is well-tolerated and can maintain or enhance activity against Gram-positive bacteria conicet.gov.ar. Conversely, the introduction of hydrogen-bond-donating substituents often leads to decreased antimicrobial activity conicet.gov.ar.

Role in Enzyme Reactivation Studies

Pyridinium (B92312) oximes, including derivatives of 4-Acetylpyridine oxime, are well-known for their role as reactivators of inhibited acetylcholinesterase (AChE), an enzyme critical for nerve function. Their application in this area is of significant therapeutic interest.

Organophosphorus compounds, found in pesticides and nerve agents, can irreversibly inhibit acetylcholinesterase by covalently binding to the active site of the enzyme. Pyridinium oximes serve as crucial reactivating agents by cleaving this covalent bond and restoring the enzyme's function. The efficacy of these oximes is highly dependent on their chemical structure, particularly the position of the oxime group on the pyridinium ring nih.gov.

Kinetic studies on a series of bispyridinium oximes have demonstrated that the position of the oxime group is a decisive factor for reactivating potency, and different positions are optimal for different types of organophosphate inhibitors nih.gov. This highlights the challenge in developing a broad-spectrum oxime reactivator that is effective against a wide range of organophosphorus compounds nih.gov. While newer oximes have shown greater potency than older compounds like pralidoxime in reactivating AChE inhibited by certain organophosphorus compounds, the inhibited enzyme can still exhibit significant resistance to reactivation bohrium.com.

Table 2: Factors Influencing Acetylcholinesterase Reactivation by Pyridinium Oximes

| Factor | Influence on Reactivation Potency |

| Position of the Oxime Group | Decisive for reactivating potency; different positions are optimal for different inhibitors. |

| Nature of the Linker (in bispyridinium oximes) | Of minor importance compared to the position of the oxime group. |

| Structure of the Organophosphate Inhibitor | Different inhibitors require oximes with different structural features for effective reactivation. |

| Species of Acetylcholinesterase | Reactivating potency can differ significantly between human and animal AChE. |

Pyridinium oximes are also recognized as effective esterolytic agents, capable of catalyzing the hydrolysis of esters such as acetylthiocholine (AcSCh+). Kinetic and computational studies have provided detailed insights into the mechanism of this reaction nih.gov. The catalytic action of pyridinium-4-oximes in AcSCh+ hydrolysis involves a two-stage process: acetylation (oximolysis) followed by deacetylation nih.gov.

Applications as Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, providing a gateway to more complex molecular architectures. Its bifunctional nature, featuring both a pyridine ring and a reactive oxime group, allows for a variety of chemical transformations.

Precursor for Nitrogen and Oxygen-Containing Heterocycles (e.g., imidazoles, oxazoles, pyrazines)

The oxime moiety of this compound can be readily converted into other functional groups, making it a valuable precursor for the synthesis of various nitrogen and oxygen-containing heterocycles. One common strategy involves the transformation of the oxime into an α-amino ketone. These α-amino ketones are useful intermediates for preparing heterocycles like imidazoles, oxazoles, and pyrazines mdpi.com. However, the synthesis can be complicated by the tendency of α-amino ketones to dimerize, leading to the formation of pyrazines as a potential side reaction mdpi.com.

A more direct route utilizes oxime derivatives, such as oxime acetates, as building blocks. Research has demonstrated an iron-catalyzed [3 + 2] annulation method where oxime acetates react with vinyl azides to form 2,4-substituted 2H-imidazoles researchgate.net. This process is efficient and involves the cleavage of N–O and N–N bonds and the formation of two new C–N bonds researchgate.net. Similarly, synthetic strategies for pyrazines can involve the oxidation of amino diols followed by condensation with hydroxylamine (B1172632), showcasing a related pathway for heterocycle formation mdpi.com.

| Target Heterocycle | Intermediate/Precursor | Key Reaction Type | Reference |

|---|---|---|---|

| Imidazoles, Oxazoles, Pyrazines | α-Amino ketones (from this compound tosylate) | Cyclocondensation | mdpi.com |

| 2H-Imidazoles | Oxime acetates | Iron-catalyzed [3 + 2] annulation | researchgate.net |

| Pyrazines | Chalcones derived from 4-acetylpyridine | Dimerization of α-amino ketone intermediates | mdpi.com |

Building Blocks for Terpyridine Synthesis

4-Acetylpyridine, the direct precursor to this compound, is a fundamental building block in the synthesis of terpyridines. Terpyridines are highly valued tridentate ligands in coordination chemistry and materials science. By using 4-acetylpyridine in place of the more common 2-acetylpyridine (B122185), synthetic routes can be adapted to prepare the symmetrical 4,2′:6′,4″-terpyridine isomer .